Compound Description: This compound is investigated for its potential in cancer treatment, specifically its administration schedule in conjunction with chemotherapy or other treatment modalities like surgery, hormonal therapy, or radiotherapy. [, , ] Notably, the research explores its use alongside FOLFOX chemotherapy. [] A specific administration scheme involving 4 days of administration followed by 3 days without the compound is a key focus. [] Additionally, studies examine the compound's tosylate salt and its solvate forms. []
Compound Description: ML-1035 is identified as a 5-hydroxytryptamine (5HT3) receptor antagonist. [] Research primarily focuses on its pharmacokinetics and metabolic interconversion with its sulfide and sulfone metabolites in rats and rabbits. [, , ] Studies investigated its bioavailability, systemic availability fractions, and sex-dependent disposition. [, ]
p-Phenylenediamine di 4-[2-(allyloxyethoxy)benzamide]
Compound Description: This newly synthesized compound is characterized as a lyotropic liquid crystal. [] Studies focus on its synthesis, morphological structure, and thermal properties, revealing a smectic liquid crystal texture and a melting point of 283 °C. []
Compound Description: This compound emerged as a potential gastrointestinal prokinetic agent due to its well-balanced gastrointestinal prokinetic and antiemetic activities. []
Relevance: II-34 belongs to the N-[[2-(dialkylamino)ethoxy]benzyl]benzamide class of compounds, which are structural modifications of metoclopramide. [] While sharing the benzamide core with 4-[2-(phenylthio)ethoxy]-N-(2-pyridinylmethyl)benzamide, II-34 differs significantly in its overall structure. Instead of direct substitution on the benzamide ring, it features a [2-(dimethylamino)ethoxy]benzyl group attached to the amide nitrogen. This structural variation underscores the exploration of diverse substituents and their arrangements around the benzamide scaffold for optimizing desired pharmacological properties.
Compound Description: 23b emerged as a potent and selective gastrointestinal prokinetic agent. [, ] It exhibited higher gastrokinetic activity than metoclopramide and cisapride, making it a promising candidate. [] Importantly, unlike the aforementioned drugs, 23b did not display dopamine D2 receptor antagonistic activity. []
Compound Description: This compound demonstrates potent analgesic effects, surpassing those of indomethacin and 9v, without causing notable gastric damage or urine discoloration. [] Although its COX-1 inhibitory activity is weaker than indomethacin or 9v, its improved safety profile makes it a promising analgesic candidate. []
Compound Description: Mosapride, the racemic mixture, is a selective gastroprokinetic agent. [] This entry focuses on its (S)-(-) enantiomer, synthesized and pharmacologically characterized alongside its (R)-(+) counterpart. [] Both enantiomers demonstrated essentially equipotent serotonin 5-HT4 receptor agonistic activity. []
Compound Description: Identified as a potent activator of the p300 histone acetyltransferase (HAT) enzyme, CTB plays a role in gene expression regulation. [, , , , ] It demonstrates significant potential as a tool for studying transcriptional regulation and as a starting point for developing novel anticancer drugs. [, ] Notably, CTB's ability to activate p300 HAT activity is highly sensitive to structural modifications, specifically the relative positioning of the -CF3 and -Cl substituents. []
Relevance: CTB shares the benzamide core with 4-[2-(phenylthio)ethoxy]-N-(2-pyridinylmethyl)benzamide, but has a different substitution pattern. [, , , , ] Instead of the 4-[2-(phenylthio)ethoxy] and N-(2-pyridinylmethyl) substituents, CTB features a 4-chloro-3-trifluoromethylphenyl group attached to the amide nitrogen. This highlights the impact of substituent variations on the benzamide scaffold for modulating biological activity, specifically targeting p300 HAT activity.
Compound Description: CTPB is a potent activator of p300 HAT activity, synthesized using anacardic acid as a synthon. [, ] The pentadecyl hydrocarbon chain in CTPB plays a crucial role in its ability to activate p300, demonstrating the importance of specific structural elements for biological activity. [] Surface-enhanced Raman spectroscopy (SERS) studies revealed that CTPB alters the structure of p300 to enhance its HAT activity. []
Relevance: CTPB shares the benzamide core with 4-[2-(phenylthio)ethoxy]-N-(2-pyridinylmethyl)benzamide, but CTPB includes a pentadecyl chain at the 6-position and a 4-chloro-3-trifluoromethylphenyl group attached to the amide nitrogen, different from the target compound's substituents. [, ] The research on CTPB underscores the potential of modifying the benzamide scaffold to target specific enzymes, like p300 HAT, and emphasizes the importance of structure-activity relationship studies in drug discovery.
Compound Description: The structure of this compound was confirmed through X-ray crystallography, revealing distortions around the sulfur atom from a regular tetrahedral geometry. []
Compound Description: This compound is another impurity identified in repaglinide. []
Compound Description: This conjugate combines the HAT-activating properties of CTPB with the DNA-binding specificity of DBD "I." [] This dual-function approach aimed to achieve targeted gene regulation. [] Studies demonstrated that this conjugation strategy could transform distinct small molecules with varying functions into tools with identical bioactivity, enabling selective activation of HAT-regulated genes. []
Relevance: This conjugate utilizes CTPB, a known activator of p300 HAT activity, which shares the benzamide core with 4-[2-(phenylthio)ethoxy]-N-(2-pyridinylmethyl)benzamide. [] By linking CTPB to a DBD, this approach seeks to exploit the HAT-modulating properties of benzamide derivatives for targeted gene regulation. While structurally more complex than the target compound, this conjugate highlights the potential of leveraging the core structure and known biological activities of benzamide derivatives for developing novel therapeutic tools.
Compound Description: This compound acts as a CCR2 antagonist. [] Studies demonstrated its effectiveness in reversing the upregulated expression of proinflammatory markers and extracellular signal-regulated kinase (ERK) 1/2 pathway activation in the dorsal horn spinal cord of a neuropathic pain animal model. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.